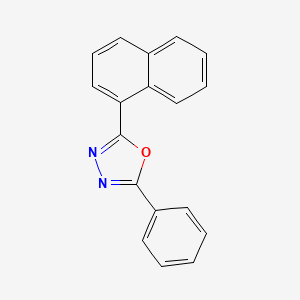
2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole
Descripción general
Descripción
The compound “2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole” is an organic compound that likely contains a naphthyl group, a phenyl group, and an oxadiazole ring .
Synthesis Analysis
While specific synthesis methods for “2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole” were not found, similar compounds have been synthesized through various methods. For instance, a Schiff base was obtained from the reaction of 1-naphthylamine with salicylaldehyde and its polymer was synthesized via oxidative polycondensation . Another example is the synthesis of gold (III) complexes of meso-1,2-di (1-naphthyl)-1,2-diaminoethane .Molecular Structure Analysis
The molecular structure of “2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole” would likely be complex due to the presence of multiple aromatic rings and a heterocyclic oxadiazole ring. A Schiff base derived from N-(1-naphthyl)ethylenediamine for fluoride recognition was characterized using single crystal X-ray diffraction study and spectroscopy methods including UV–Vis, IR, and NMR spectroscopy .Aplicaciones Científicas De Investigación
Absorption and Fluorescence Properties
2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole has been studied for its quasilinear absorption and fluorescence spectra in solvents like n-hexane, decane, and nonane at 77 K. The research focuses on the vibrational structure in the first electronic excited singlet state and the ground state, providing insights into the internal oscillations of the molecule, which align with findings from infrared spectra (Bałuk & Kawski, 1978).
Anticancer Evaluation
The compound has been utilized in the synthesis of derivatives for anticancer evaluation. In a study, it was used as a starting material to synthesize 1,3,4-oxadiazole derivatives, which were then evaluated for their in vitro anticancer activity on various cell lines. One compound, in particular, showed significant activity against a breast cancer cell line (Salahuddin et al., 2014).
Photophysical Properties
The photophysical properties of 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole have been extensively studied. For example, SCF MO calculations were performed to analyze the experimental T-T spectra, revealing that transitions in the naphthalene fragment are responsible for absorption in the blue part of the spectrum, while charge-transfer transitions are mainly responsible for absorption towards the red (Rullière, Rayez, & Roberge, 1979).
Spectroscopic Characterization and Biological Binding Studies
Spectroscopic characterization of conjugated arylethenyl-1,3,4-oxadiazolyl-1,2,4-oxadiazoles, including phenyl- and 1-naphthyl-bearing examples, has been conducted. These studies include analysis of UV-Vis absorption, fluorescence, and interactions with biomolecules like CT-DNA and Human Serum Albumin (HSA). Docking studies have also been performed to understand these interactions (Mayer et al., 2021).
Quantum-Chemical Analysis of Electron Transitions
Quantum-chemical calculations have been conducted to understand the excited electron states of 2,5-diaryl-substituted 1,3,4-oxadiazole, which includes 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole. This research provides insights into the characteristics of electron transitions, aiding in the understanding of the compound's electronic properties (Pedash & Pedash, 1987).
Light-Emitting Properties
The compound has been incorporated into a novel pi-conjugated small molecule for light-emitting applications. This molecule shows promising photoluminescence characteristics and its interactions with materials like fullerene (C60) or carbon nanotubes (CNTs) have been investigated (Feng & Chen, 2006).
Synthesis and Antimicrobial Studies
1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, synthesized using 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole, have been investigated for their antimicrobial activities. Some of these derivatives exhibited significant antimicrobial properties (Mayekar et al., 2010).
Liquid Crystalline Properties
1,3,4-oxadiazole-based liquid crystals with naphthalene units have been synthesized, exhibiting stable mesogenic properties including nematic and smectic A phases. The study underscores the influence of terminal substituents on the mesomorphic phases and optical properties (Sung & Lin, 2004).
Propiedades
IUPAC Name |
2-naphthalen-1-yl-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c1-2-8-14(9-3-1)17-19-20-18(21-17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPLRTWSLDSFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237859 | |
| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
897-18-7 | |
| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-naphthyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




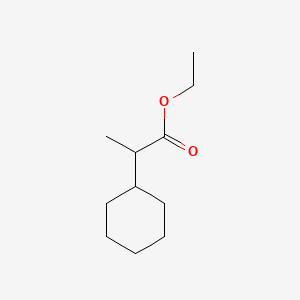
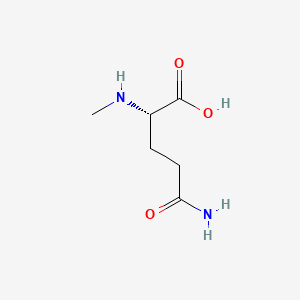
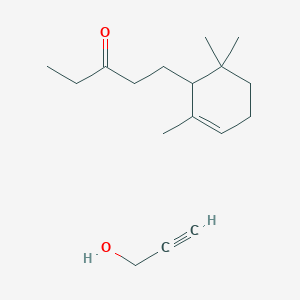
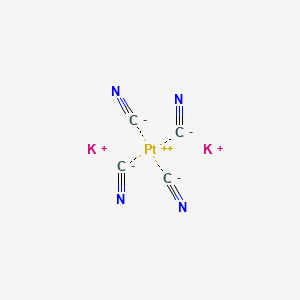

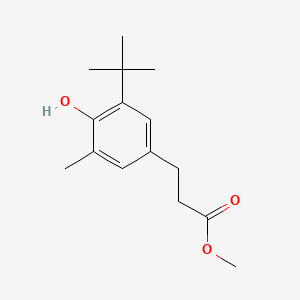
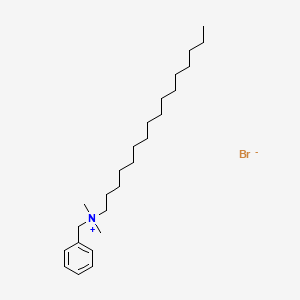
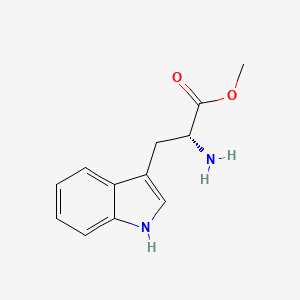
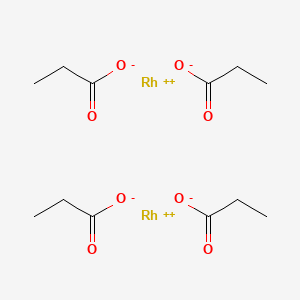
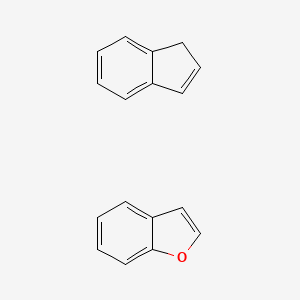
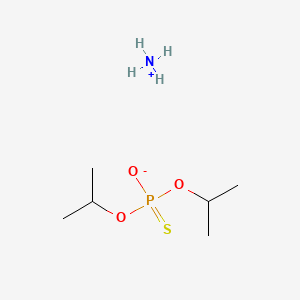
![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)
